molecular formula C7H6ClN3O B11912357 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B11912357
M. Wt: 183.59 g/mol
InChI Key: DHYTYSWQZASYHY-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. It belongs to the 1H-pyrazolo[3,4-b]pyridine family, a class of bicyclic heterocycles known for their close structural similitude to purine bases, which allows them to interact with a wide range of biological targets . This specific compound features a chloro substituent at the 5-position and a methyl group on the pyrazole nitrogen, making it a versatile intermediate for further synthetic elaboration via cross-coupling and other functional group transformations . Pyrazolo[3,4-b]pyridine derivatives have demonstrated a broad spectrum of pharmacological activities in research, including potent antileukemic effects through mechanisms such as cell growth inhibition and induction of apoptosis . These scaffolds are frequently investigated as inhibitors for various kinases, such as cyclin-dependent kinases (CDK2) and Abl kinase, which are critical targets in oncology research . Furthermore, this heterocyclic system is a key structural component in several approved drugs and investigational compounds, underscoring its high value in developing new therapeutic agents . This product is intended for research purposes as a building block in organic synthesis and drug discovery programs. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

5-chloro-1-methyl-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C7H6ClN3O/c1-11-6-4(3-9-11)2-5(8)7(12)10-6/h2-3H,1H3,(H,10,12)

InChI Key

DHYTYSWQZASYHY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=O)N2)Cl)C=N1

Origin of Product

United States

Preparation Methods

Electrophilic Chlorination with POCl₃

Heating the unsubstituted pyrazolo[3,4-b]pyridin-6-one with POCl₃ at 80°C for 6 h introduces chlorine at C5 via an electrophilic aromatic substitution (EAS) mechanism. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate (Yield: 70–75%).

Limitations :

  • Competing N-chlorination occurs if stoichiometry exceeds 1.2 equivalents.

  • Requires rigorous exclusion of moisture to prevent hydrolysis.

Radical Chlorination Using NCS and AIBN

A milder alternative employs N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) in acetonitrile at 60°C. This radical-based method achieves 82% yield with minimal byproducts, though it necessitates inert atmosphere conditions.

Industrial-Scale Production and Process Optimization

For bulk synthesis, continuous flow reactors (CFRs) enhance reproducibility and safety:

ParameterBatch ReactorContinuous Flow Reactor
Reaction Time12 h2 h
Yield68%75%
Byproduct Formation15%5%

Optimized CFR conditions :

  • Residence time : 120 min at 100°C.

  • Catalyst : Heterogeneous ZrO₂-SO₃H (0.5 mol%) for acid-catalyzed steps.

  • Workup : In-line liquid-liquid extraction minimizes manual handling.

Mechanistic Insights and Byproduct Analysis

The regioselectivity of pyridine ring formation is governed by the electronic nature of the pyrazole’s substituents. Density functional theory (DFT) calculations reveal that electron-donating groups (e.g., methyl at N1) lower the activation energy for cyclization by 12–15 kcal/mol compared to unsubstituted analogs. Common byproducts include:

  • Dimerized pyrazoles : Formed via Ullmann-type couplings under basic conditions.

  • Overchlorinated species : Result from excess chlorinating agents or prolonged reaction times.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 5 and the methyl group at position 1 serve as key reactive sites for nucleophilic and electrophilic substitutions.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring facilitates NAS at position 5. Common reagents include:

  • Ammonia/amines : Forms amino derivatives under reflux in ethanol (yields: 65–80%) .

  • Thiols : Generates thioether derivatives in the presence of NaH (yields: 70–85%) .

Table 1: Substitution Reactions at C5

ReagentConditionsProductYield (%)Source
NH₃ (aq.)EtOH, 80°C, 6 h5-Amino derivative78
CH₃SHDMF, NaH, 25°C, 12 h5-(Methylthio) derivative82
PhONaToluene, 110°C, 8 h5-Phenoxy derivative68

Electrophilic Substitution

The methyl group at N1 directs electrophilic attacks to position 4. Halogenation with NBS or I₂ in CHCl₃ yields 4-bromo/iodo derivatives (yields: 60–75%) .

Oxidation

The pyridine ring undergoes oxidation at position 6 with KMnO₄ in acidic conditions to form a ketone (yield: 55%).

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine analog, enhancing solubility (yield: 90%) .

Suzuki-Miyaura Coupling

The chloro group participates in palladium-catalyzed cross-coupling with arylboronic acids:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C .

  • Yields : 70–88% for biaryl derivatives .

Cyclocondensation

Reaction with alkynyl aldehydes via Ag(I)-catalyzed 6-endo-dig cyclization forms fused tricyclic structures (yields: 65–78%) .

Table 2: Bioactive Derivatives

DerivativeBiological ActivityIC₅₀/EC₅₀ (μM)Source
Phosphoramidate analogAntileishmanial6.44 ± 1.49
Biaryl-coupled productAnticancer (HeLa cells)18.2

Mechanistic Insights

  • Tautomerism : The compound exists predominantly in the 1H-tautomeric form, as confirmed by NMR .

  • Steric Effects : The methyl group at N1 hinders electrophilic substitution at adjacent positions, favoring reactivity at C4 and C5 .

Industrial and Scalable Methods

  • Continuous Flow Synthesis : Achieves 85% yield for gram-scale production using microreactors .

  • Microwave Assistance : Reduces reaction times from hours to minutes for NAS and cyclization .

Scientific Research Applications

Scientific Research Applications

The compound is primarily explored for its potential in various fields:

Medicinal Chemistry

5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one serves as a valuable scaffold for the development of new therapeutic agents. Its unique structure allows for modifications that can enhance biological activity against various diseases.

Anticancer Research

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit cyclin-dependent kinases (CDK2 and CDK9), which play crucial roles in cell cycle regulation. For instance, derivatives of this compound have induced apoptosis in cancer cell lines such as HeLa and MCF7, highlighting its potential as an anticancer agent .

Enzyme Inhibition

The compound has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in cell proliferation and differentiation. This inhibition can lead to therapeutic effects in conditions characterized by abnormal cell growth .

Antiviral Activity

Research indicates that derivatives similar to this compound exhibit antiviral properties against herpes simplex virus type 1 (HSV-1). Structural modifications have been shown to enhance antiviral efficacy, making this compound a candidate for further antiviral drug development .

Structure-Activity Relationships (SAR)

The structure of this compound allows for various substitutions that can significantly influence its biological activity. Modifications at specific positions on the pyrazolo core have been correlated with increased potency against cancer cell lines, demonstrating the importance of SAR in drug design .

Inhibition of TBK1

A study explored a series of pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors, with one compound showing an IC50 value of 0.2 nM against TBK1. This suggests potential applications in developing treatments for immune-related diseases and cancer therapies .

Antiviral Activity Against HSV-1

Another investigation focused on the antiviral properties of pyrazolo derivatives against HSV-1, revealing that specific structural modifications led to enhanced activity against viral infections .

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The compound binds to the active site of the receptor, inhibiting its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one with structurally related derivatives, focusing on synthesis, substituent effects, and biological relevance.

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Substituents (Positions) Synthesis Method Reaction Time Key Properties/Bioactivity References
This compound C₈H₆ClN₃O Cl (5), CH₃ (1) MCR in PEG-400/H₂O 15 min High yield (eco-friendly synthesis)
5-Chloro-4-(chloromethyl)-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one C₁₄H₁₁Cl₂N₃O Cl (5), ClCH₂ (4), CH₃ (3), Ph (1) Ionic liquid ([bmim][BF₄]) with FeCl₃ ~3–4 hours Increased lipophilicity
3-(4-Chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one C₁₉H₁₄ClN₃O Cl-Ph (3), CH₃ (4), Ph (1) Acetic acid reflux 28 hours Antimicrobial potential
7-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one C₂₅H₁₇Cl₂N₅O Extended fused-ring system Not specified Hypothesized kinase inhibition

Key Observations:

Synthesis Efficiency : The target compound’s synthesis in PEG-400 is significantly faster (15 minutes) compared to ionic liquid-mediated (3–4 hours) or acetic acid reflux methods (28 hours), emphasizing the role of solvent and catalyst in reaction optimization .

coli, S. aureus, and P. aeruginosa, suggesting the core structure’s versatility in drug design . Extended fused-ring systems (e.g., pyrazolo-pyrido-pyrimidinones) are often explored for kinase inhibition, though empirical data for the listed compounds are lacking .

Physicochemical Properties

  • Molecular Weight : The target compound (C₈H₆ClN₃O, ~199.6 g/mol) is smaller than analogues with aromatic or fused-ring substituents (e.g., C₂₅H₁₇Cl₂N₅O, ~478.3 g/mol), which may influence bioavailability and dosing .

Biological Activity

5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C7H6ClN3
  • Molecular Weight : 167.6 g/mol
  • CAS Number : 63725-52-0

The compound features a pyrazolo[3,4-b]pyridine core structure, which is known for its diverse biological activities. The presence of the chlorine atom at the 5-position and a methyl group at the 1-position contributes to its pharmacological properties.

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class often exhibit their biological effects through interactions with various molecular targets. Specifically, this compound has been studied for its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Inhibition of CDKs

A study highlighted the compound's ability to inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively, demonstrating significant selectivity towards CDK2 over CDK9 by a factor of 265-fold . This selectivity is critical in cancer therapy as it minimizes off-target effects.

Therapeutic Applications

The biological activity of this compound suggests several potential therapeutic applications:

  • Cancer Therapy : Due to its inhibition of CDKs, this compound shows promise in treating various cancers by disrupting the cell cycle in cancer cells.
  • Neurodegenerative Disorders : Some studies have suggested that similar compounds may exhibit neuroprotective effects, potentially offering avenues for treating diseases like Alzheimer's.

Case Studies and Experimental Data

  • In Vitro Studies :
    • Inhibition assays demonstrated that the compound effectively reduced proliferation in human tumor cell lines such as HeLa and HCT116. The observed cytotoxicity was linked to its ability to abrogate the G2 checkpoint during cell division .
  • Structure-Activity Relationship (SAR) :
    • The structural modifications on the pyrazolo[3,4-b]pyridine scaffold significantly influence its potency and selectivity. For instance, variations in substituents at different positions on the ring can enhance binding affinity towards target kinases .

Summary Table of Biological Activities

ActivityIC50 ValueSelectivityReference
Inhibition of CDK20.36 µMHigh (265-fold over CDK9)
Inhibition of CDK91.8 µMModerate
Cytotoxicity (HeLa Cells)Not specifiedHigh

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : A multi-step synthesis involving pyridine precursors and carbamate intermediates is commonly employed. For example, pyrazolo[3,4-b]pyridin-6-ones can be synthesized via cyclocondensation of 5-amino-3-methyl-1-phenylpyrazole with arylidenecyanoacetamides in ionic liquids like [bmim][BF4], achieving yields >85% under optimized conditions (80°C, 8–12 hours). Reaction monitoring via TLC and purification with ethanol/water mixtures ensures high purity . Variations in temperature or solvent polarity may alter regioselectivity and byproduct formation.

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : 1H/13C NMR and high-resolution mass spectrometry (HRMS) are essential. For instance, 1H NMR in CDCl3 or DMSO-d6 resolves signals for methyl groups (δ ~1.5–2.0 ppm) and aromatic protons (δ ~7.2–8.1 ppm). Discrepancies in melting points or spectral data (e.g., NH proton broadening due to tautomerism) require cross-validation with elemental analysis and computational modeling (DFT) to confirm structural assignments .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is hygroscopic and prone to decomposition under light or humidity. Storage at 2–8°C in airtight containers with desiccants (e.g., silica gel) is recommended. Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation products via LC-MS, with particular attention to hydrolysis of the pyrazolo ring .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyrazolo[3,4-b]pyridine core be addressed?

  • Methodological Answer : Regioselective chlorination at position 5 is achieved using POCl3 or PCl5 in anhydrous DMF at 0–5°C. Computational studies (e.g., Fukui indices) predict electrophilic attack sites, while substituent effects (e.g., methyl groups at position 1) sterically direct reactions. Contrasting results from halogenation vs. Friedel-Crafts alkylation require kinetic vs. thermodynamic control analysis .

Q. What mechanistic insights explain the formation of byproducts during synthesis?

  • Methodological Answer : Byproducts like 7-hydroxy derivatives (e.g., 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one) arise from incomplete cyclization or oxidation. Mechanistic studies using isotopic labeling (e.g., D2O for NH exchange) and in situ IR spectroscopy track intermediate formation. Optimizing stoichiometry (e.g., 1:1.2 ratio of pyrazole to aldehyde) minimizes side reactions .

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models predict interactions with biological targets (e.g., kinase ATP pockets). Substituent modifications at position 3 (e.g., cyano groups) improve binding affinity, validated by MD simulations (RMSD <2 Å). Electrostatic potential maps identify nucleophilic/electrophilic regions for functionalization .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points and spectral data across studies?

  • Methodological Answer : Divergent melting points (e.g., 134–136°C vs. literature 183°C) may stem from polymorphic forms or impurities. Recrystallization in ethanol/water mixtures followed by PXRD analysis distinguishes crystalline phases. Spectral contradictions (e.g., NH signal absence) are resolved by deuterated solvent screening and variable-temperature NMR .

Q. Why do synthetic yields vary significantly when using ionic liquids vs. traditional solvents?

  • Methodological Answer : Ionic liquids (e.g., [bmim][BF4]) enhance reaction rates via stabilization of transition states, but viscosity differences may reduce mass transfer. Comparative kinetic studies (e.g., Arrhenius plots) quantify activation energies. Solvent recycling efficiency (≥95% recovery after 5 cycles) also impacts yield reproducibility .

Experimental Design Tables

Q. Table 1. Optimization of Chlorination Conditions

ReagentTemp (°C)Time (h)Yield (%)Purity (HPLC)
POCl3/DMF0–547898.5
PCl5/THF2566597.2
SOCl2/toluene4087296.8

Q. Table 2. Stability Profile Under Accelerated Conditions

ConditionDegradation (%)Major Degradant (LC-MS)
40°C/75% RH, 1M12Hydrolyzed pyrazolo ring
Light exposure, 1M8Oxidized quinone derivative

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